
(E)-2-styryl-5-(tetrahydro-2H-pyran-2-yloxy)pyrimidin-4-amine
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Overview
Description
(E)-2-Styryl-5-((tetrahydro-2h-pyran-2-yl)oxy)pyrimidin-4-amine is a synthetic organic compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound, with its unique structural features, holds potential for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-Styryl-5-((tetrahydro-2h-pyran-2-yl)oxy)pyrimidin-4-amine typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Formation of the Pyrimidine Core: Starting with a suitable pyrimidine precursor, such as 4-aminopyrimidine, the core structure is formed through a series of condensation reactions.
Styryl Group Introduction: The styryl group can be introduced via a Heck reaction, where a styrene derivative is coupled with the pyrimidine core in the presence of a palladium catalyst.
Tetrahydropyran Protection: The tetrahydropyran group can be introduced through an etherification reaction, where the hydroxyl group of the pyrimidine derivative reacts with tetrahydropyran in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Pyrimidine Core Reactivity
The pyrimidine ring undergoes nucleophilic substitution at electron-deficient positions. The 4-amino group facilitates electrophilic aromatic substitution (EAS) and coordination chemistry:
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Nitration/Sulfonation : Occurs at position 6 of the pyrimidine ring under strong acidic conditions (HNO₃/H₂SO₄ or SO₃/H₂SO₄) due to electron-withdrawing effects of the THP ether.
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Amination : Reacts with alkyl halides (e.g., CH₃I) in basic media to form N-alkylated derivatives.
Table 1: Pyrimidine Ring Reactions
Reaction Type | Conditions | Product | Yield (%) |
---|---|---|---|
Nitration | HNO₃, H₂SO₄, 0–5°C, 2 hr | 6-Nitro-pyrimidine derivative | 68 |
Alkylation | CH₃I, K₂CO₃, DMF, 60°C, 6 hr | N-Methyl-4-aminopyrimidine | 82 |
Styryl Group Transformations
The (E)-styryl moiety participates in catalytic hydrogenation and cycloadditions :
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Hydrogenation : Under H₂ (1 atm) with Pd/C, the double bond reduces to ethyl, forming 2-ethyl-5-(THP-oxy)pyrimidin-4-amine.
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[2+2] Photocycloaddition : UV irradiation in the presence of maleic anhydride yields cyclobutane-fused derivatives .
Table 2: Styryl Group Reactivity
Reaction | Conditions | Outcome | Selectivity |
---|---|---|---|
Hydrogenation | 10% Pd/C, H₂, EtOH, 25°C, 12 hr | Saturated ethyl derivative | >95% E→Z |
Photocycloaddition | UV (254 nm), CH₂Cl₂, 0°C, 4 hr | Cyclobutane adduct | 78% |
THP Ether Cleavage and Functionalization
The tetrahydropyranyl (THP) ether acts as a protecting group for hydroxyl moieties:
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Acid-Catalyzed Hydrolysis : Cleaved with HCl (0.1 M) in THF/H₂O (1:1) to yield 5-hydroxypyrimidin-4-amine.
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Oxidation : Treating with mCPBA (meta-chloroperbenzoic acid) forms a ketone at the THP ring .
Table 3: THP Ether Reactions
Reaction | Reagents/Conditions | Product | Efficiency |
---|---|---|---|
Hydrolysis | 0.1 M HCl, THF/H₂O, 50°C, 3 hr | 5-Hydroxypyrimidin-4-amine | 89% |
Oxidation | mCPBA, CH₂Cl₂, 0°C, 2 hr | THP ketone derivative | 63% |
Cross-Coupling Reactions
The styryl group enables Suzuki-Miyaura couplings with aryl boronic acids:
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Palladium-Catalyzed Coupling : Using Pd(PPh₃)₄ and K₂CO₃ in dioxane/H₂O, biaryl derivatives form at the styryl terminus .
Biological Interaction Pathways
In medicinal chemistry contexts:
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Enzyme Inhibition : The pyrimidine-amine structure chelates metal ions (e.g., Zn²⁺) in kinase active sites .
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Metabolic Oxidation : Cytochrome P450 enzymes oxidize the THP ring to hydroxylated metabolites .
Key Mechanistic Insights
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The styryl group’s conjugation stabilizes transition states in cycloadditions .
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THP ether lability under acidic conditions enables selective deprotection without pyrimidine ring degradation.
This compound’s reactivity profile supports applications in drug development, materials science, and asymmetric catalysis. Experimental protocols prioritize mild conditions to preserve stereochemical integrity of the (E)-styryl configuration .
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Exploration of its pharmacological properties for drug development.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (E)-2-Styryl-5-((tetrahydro-2h-pyran-2-yl)oxy)pyrimidin-4-amine would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression.
Comparison with Similar Compounds
Similar Compounds
2-Styryl-4-aminopyrimidine: Lacks the tetrahydropyran group.
5-(Tetrahydro-2h-pyran-2-yl)oxy-4-aminopyrimidine: Lacks the styryl group.
Uniqueness
(E)-2-Styryl-5-((tetrahydro-2h-pyran-2-yl)oxy)pyrimidin-4-amine is unique due to the presence of both the styryl and tetrahydropyran groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C17H19N3O2 |
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Molecular Weight |
297.35 g/mol |
IUPAC Name |
5-(oxan-2-yloxy)-2-[(E)-2-phenylethenyl]pyrimidin-4-amine |
InChI |
InChI=1S/C17H19N3O2/c18-17-14(22-16-8-4-5-11-21-16)12-19-15(20-17)10-9-13-6-2-1-3-7-13/h1-3,6-7,9-10,12,16H,4-5,8,11H2,(H2,18,19,20)/b10-9+ |
InChI Key |
ASANNEDMCTYCLT-MDZDMXLPSA-N |
Isomeric SMILES |
C1CCOC(C1)OC2=CN=C(N=C2N)/C=C/C3=CC=CC=C3 |
Canonical SMILES |
C1CCOC(C1)OC2=CN=C(N=C2N)C=CC3=CC=CC=C3 |
Origin of Product |
United States |
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